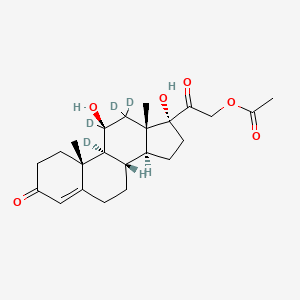

9a,11a,12a,12b-d4 Cortisol 21-Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32O6 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |

InChI Key |

ALEXXDVDDISNDU-LPXHYCATSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Origin of Product |

United States |

Methodological Applications in Advanced Analytical Chemistry

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Glucocorticoid Quantification

SID-MS is a powerful analytical technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This approach provides a high degree of accuracy and precision by correcting for variations in sample preparation and instrument response.

The core principle of SID-MS involves adding a known amount of the stable isotope-labeled internal standard, in this case, 9a,11a,12a,12b-d4 Cortisol 21-Acetate, to a sample containing the endogenous analyte, Cortisol 21-Acetate. Because the internal standard is chemically identical to the analyte, it behaves similarly during sample extraction, purification, and chromatographic separation.

During mass spectrometric analysis, the instrument can differentiate between the endogenous analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement effectively compensates for any sample loss during preparation and fluctuations in the mass spectrometer's performance, leading to highly reliable and reproducible results. nih.gov

The development and validation of LC-MS/MS methods are critical for ensuring the reliability of analytical data. While specific literature detailing the use of this compound is limited, the principles of method development and validation are well-established for its non-acetylated counterpart, 9,11,12,12-d4-Cortisol, and are directly applicable.

Effective chromatographic separation is essential to distinguish the analyte of interest from other structurally similar steroids and interfering matrix components. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose.

A variety of columns can be utilized, with C18 columns being a popular choice for steroid analysis. nih.gov The mobile phase typically consists of a mixture of an aqueous solvent (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of a wide range of steroids with varying polarities within a reasonable timeframe. For instance, a method for the simultaneous determination of free urinary steroids utilized a gradient to achieve good resolution of each analyte. nih.gov

In tandem mass spectrometry (MS/MS), the analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. The resulting precursor ion is then selected and fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored in a technique called Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

For the closely related compound, 9,11,12,12-d4-Cortisol, a common precursor ion ([M+H]+) would have an m/z of 367.2. A frequently monitored product ion is m/z 121.0. endocrine-abstracts.org For this compound, the precursor ion would have a higher mass due to the acetate group. The optimization process involves infusing a solution of the standard into the mass spectrometer and adjusting parameters such as collision energy and cone voltage to maximize the signal for the desired precursor-to-product ion transition.

Table 1: Exemplar Mass Spectrometry Transitions for Cortisol and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cortisol | 363.2 | 121.0 |

| Cortisol-d4 | 367.2 | 121.0 |

To quantify the analyte, a calibration curve is constructed. This is done by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied to the data to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area ratio on this curve.

For research assays, it is crucial to prepare the calibration standards in a matrix that closely mimics the actual samples (e.g., steroid-free serum or urine) to account for any matrix effects. nih.gov

A thorough validation of the analytical method is necessary to ensure its reliability. Key performance metrics that are assessed include:

Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a sample matrix. For a method analyzing free urinary steroids, accuracy was reported to be between 85–105%. nih.gov

Precision: This refers to the degree of agreement among repeated measurements. It is typically expressed as the coefficient of variation (CV) and is evaluated at different concentrations within the same day (intra-day precision) and on different days (inter-day precision). A study on urinary steroids reported a coefficient of variation of less than 10%. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. It is assessed by analyzing blank samples and samples spiked with potentially interfering substances.

Sensitivity: This is determined by the lower limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, and the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision.

Table 2: Summary of Analytical Performance Metrics from a Validated LC-MS/MS Method for Steroid Analysis

| Parameter | Result |

| Accuracy | 85–105% |

| Precision (CV) | <10% |

| Recovery | >89% |

| Linearity (r²) | >0.99 |

Note: This data is from a study on the simultaneous determination of free urinary steroids using a deuterated cortisol internal standard and serves as an example of typical performance characteristics. nih.gov

Mitigation of Matrix Effects Through Internal Standard Normalization in Diverse Biological Matrices

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly compromise the accuracy and precision of the results. Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix, such as plasma, urine, or saliva. This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects. Since the SIL-IS is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same matrix effects. By adding a known amount of the SIL-IS to the sample prior to analysis, any signal variation due to matrix effects will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these variations and ensuring accurate measurement.

The effectiveness of this approach has been demonstrated in numerous studies for the quantification of cortisol and other steroids in various biological matrices. For instance, in the analysis of serum cortisol, the use of deuterated cortisol as an internal standard has been shown to provide reliable and accurate results, overcoming the challenges posed by the complex serum matrix. Similarly, in salivary cortisol measurements, which are gaining popularity due to non-invasive sample collection, deuterated internal standards are crucial for achieving the necessary sensitivity and specificity. Urinary steroid profiling also heavily relies on SIL-IS to account for the variability in urine composition.

Interactive Table 1: Application of Deuterated Cortisol as an Internal Standard in LC-MS/MS Methods

| Biological Matrix | Analyte(s) | Internal Standard | Key Findings |

| Serum | Cortisol, Cortisone (B1669442) | Cortisol-d4 | Enabled accurate quantification by compensating for matrix effects, leading to a validated method for routine clinical use. |

| Saliva | Cortisol, Cortisone | Cortisol-d4 | Crucial for achieving high sensitivity and specificity in a less complex but still variable matrix. |

| Urine | Free Cortisol and metabolites | Cortisol-d4 | Effectively normalized for variations in urine composition, allowing for reliable steroid profiling. |

| Whole Blood | Cortisol | Cortisol-d4 | Suitable for newborn screening of congenital adrenal hyperplasia (CAH) by providing accurate quantification. isotope.com |

Application in Targeted and Untargeted Steroidomics Research

Steroidomics, the comprehensive analysis of steroids in a biological system, is a powerful approach for understanding the pathophysiology of various endocrine disorders. Both targeted and untargeted steroidomics approaches benefit significantly from the use of stable isotope-labeled standards like this compound.

Comprehensive Steroid Profiling Methodologies Employing Labeled Standards

In targeted steroidomics, a predefined panel of steroids is quantified to assess the function of specific steroidogenic pathways. The use of a suite of deuterated internal standards, including a deuterated form of cortisol, is essential for the development of robust and reliable multi-analyte quantification methods. These methods allow for the simultaneous measurement of multiple steroids from a single sample, providing a comprehensive snapshot of the steroid profile.

For example, a multiplexed LC-MS/MS assay for the simultaneous quantification of 15 adrenal steroids, including cortisol, utilizes a cocktail of deuterated internal standards to ensure accurate measurement of each analyte. This approach is invaluable for the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia (CAH), Cushing's syndrome, and Addison's disease, where the ratios of different steroid hormones are of diagnostic importance. The high specificity and accuracy afforded by these methods represent a significant improvement over traditional immunoassays, which are often plagued by cross-reactivity issues.

Interactive Table 2: Steroid Panel for Comprehensive Profiling using Deuterated Internal Standards

| Steroid Analyte | Precursor/Metabolite Relationship | Clinical Relevance |

| Cortisol | Active glucocorticoid | Stress response, metabolism |

| Cortisone | Inactive metabolite of cortisol | Index of 11β-HSD2 activity |

| 11-Deoxycortisol | Precursor to cortisol | Marker for 11β-hydroxylase deficiency |

| 17-Hydroxyprogesterone | Precursor to 11-deoxycortisol | Marker for 21-hydroxylase deficiency |

| Androstenedione | Adrenal androgen precursor | Adrenal and gonadal function |

| Testosterone | Androgen | Male sexual development, female androgen excess |

| Dehydroepiandrosterone (DHEA) | Adrenal androgen precursor | Adrenal function, aging |

Elucidation of Steroid Metabolic Pathways and Metabolite Flux utilizing Deuterated Tracers

A notable application is in the study of cortisol metabolism. For instance, [9,11,12,12-²H₄] hydrocortisone (B1673445) has been used as a tracer in a three-dimensional human liver bioreactor model to study its metabolism. nih.gov The deuterium (B1214612) labels allow for the differentiation of the administered tracer from the endogenously produced cortisol. The conversion of the d4-hydrocortisone to d3-cortisone, through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), can be monitored by mass spectrometry. nih.gov This allows for the direct assessment of the enzyme's activity and the rate of cortisol inactivation. Such studies are crucial for understanding the regulation of glucocorticoid action at the tissue level and have implications for diseases like metabolic syndrome and hypertension.

This tracer-based approach enables the investigation of in vivo enzyme kinetics and the impact of disease states or drug treatments on steroid metabolism, providing a dynamic view of steroidogenesis that cannot be obtained from static concentration measurements alone.

Research Paradigms Utilizing 9a,11a,12a,12b D4 Cortisol 21 Acetate

Investigations into Glucocorticoid Metabolism and Homeostasis

The study of glucocorticoid metabolism is crucial for understanding the regulation of numerous physiological processes. 9a,11a,12a,12b-d4 Cortisol 21-Acetate, a deuterated form of a cortisol precursor, is pivotal in elucidating the complex pathways of glucocorticoid synthesis, conversion, and elimination.

In vitro models, such as cell cultures and tissue homogenates, provide a controlled environment to study the metabolic conversion of cortisol. In these systems, labeled cortisol derivatives are introduced, and their transformation into various metabolites is tracked over time. For instance, studies using human adipose tissue homogenates have demonstrated the conversion of cortisol to cortisone (B1669442), a key metabolic step regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov The use of labeled compounds allows researchers to distinguish the experimentally introduced cortisol from any endogenous steroids present in the tissue preparation.

Advanced 3D perfusion bioreactors with human liver cells are also employed to study the metabolism of hydrocortisone (B1673445) (cortisol). nih.gov In such models, the disappearance of the parent compound and the appearance of metabolites can be quantified with high accuracy, providing data to calculate key pharmacokinetic parameters like intrinsic clearance. nih.gov These studies have shown that cortisol is extensively metabolized, with only a small fraction excreted in its original form. nih.gov The ability to precisely measure the formation of metabolites like dihydrocortisone, tetrahydrocortisol (B1682764) (THF), and tetrahydrocortisone (B135524) (THE) is greatly enhanced by using stable isotope-labeled standards. nih.govresearchgate.net

| Experimental Model | Labeled Substrate | Key Metabolic Conversion Observed | Primary Enzyme Implicated |

|---|---|---|---|

| Human Adipose Tissue Homogenates | [1,2-3H]-Cortisol | Cortisol → Cortisone | 11β-hydroxysteroid dehydrogenase (11β-HSD) |

| 3D Human Liver Bioreactor | Hydrocortisone | Cortisol → Multiple Metabolites (e.g., Cortisone, THF, THE) | Various hepatic enzymes |

Ex vivo models, which utilize tissues or organs maintained outside the living organism, bridge the gap between in vitro and in vivo research. These systems can be used to study the biotransformation of steroids in a more complex, tissue-specific context. For example, the enzymatic hydrolysis of urinary conjugates of cortisol and its metabolites has been studied to optimize methods for measuring steroid profiles. researchgate.net In these analyses, deuterated compounds are essential as internal standards to ensure the accuracy of quantification by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

The use of deuterated standards is critical in overcoming analytical challenges such as ion suppression and signal drift in liquid chromatography-mass spectrometry (LC-MS) based metabolomics, allowing for accurate profiling of steroid hormones.

Deuterated steroids are fundamental in assays designed to measure the activity of specific enzymes involved in steroid metabolism. nih.gov They are most commonly used as internal standards in quantitative assays employing LC-MS or GC-MS. sigmaaldrich.com By adding a known amount of the labeled compound to a biological sample, the concentration of the unlabeled, endogenous compound can be determined with high precision and accuracy. sigmaaldrich.com

This methodology is crucial for evaluating the in vivo activity of enzymes like 11β-HSD. nih.gov The ratio of urinary cortisol to cortisone, for example, is a widely used indicator of 11β-HSD2 activity, and its accurate measurement relies on stable isotope dilution mass spectrometry. nih.govnih.gov Furthermore, kinetic studies of steroid-metabolizing enzymes, such as 3-ketosteroid Δ1-dehydrogenase, utilize labeled substrates to investigate reaction mechanisms and kinetic isotope effects. acs.orgmdpi.com

| Enzyme/Process | Role of Deuterated Standard | Analytical Technique | Key Finding/Application |

|---|---|---|---|

| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Internal Standard | GC-MS, LC-MS/MS | Assessing in vivo enzyme activity by measuring cortisol/cortisone ratios. nih.govnih.gov |

| Cytochrome P450 3A (CYP3A) | Tracer/Internal Standard | Mass Spectrometry | Validating cortisol 6β-hydroxylation as an index of in vivo CYP3A activity. researchgate.net |

| Steroid Hormone Profiling | Internal Standard | LC-MS/MS | Simultaneous quantification of multiple steroids (e.g., cortisol, cortisone, THF). |

Neuroendocrine Axis Research Applications

The hypothalamic-pituitary-adrenal (HPA) axis is the central neuroendocrine system that regulates the body's response to stress. Labeled cortisol derivatives are valuable for dissecting the complex feedback mechanisms and dynamic responses of this axis.

The HPA axis operates through a cascade of hormonal signals: Corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to secrete cortisol. nih.govclevelandclinic.org Cortisol then exerts negative feedback on the hypothalamus and pituitary to self-regulate the response. clevelandclinic.orgnumberanalytics.com

Mathematical models are used to simulate the dynamics of the HPA axis and explain dysregulation observed in various conditions. nih.govresearchgate.net These models can incorporate the effects of hormones acting as growth factors for the glands within the axis, explaining phenomena like the blunted ACTH response seen after periods of prolonged stress. nih.govresearchgate.net Experimental validation of these models often requires precise measurement of hormone levels, where labeled standards are critical for accuracy. Chronic stress can lead to HPA axis dysfunction, characterized by abnormal cortisol secretion patterns, which is implicated in numerous psychiatric and metabolic disorders. numberanalytics.com

A significant challenge in stress research is distinguishing between the body's natural (endogenous) cortisol production and externally administered (exogenous) cortisol. nih.gov Deuterated cortisol allows researchers to overcome this challenge. By administering a labeled version of the hormone, they can simultaneously track the fate of the exogenous dose and measure the ongoing endogenous production using mass spectrometry. nih.gov

This approach is invaluable for studying how the HPA axis responds to pharmacological interventions or to understand the physiological impact of exogenous glucocorticoids. nih.gov For example, such studies can clarify how factors like hormonal contraceptive use might alter the metabolism and circulating levels of administered cortisol. nih.gov It also allows for a more nuanced investigation of the relationship between cortisol levels and brain activity during and after stressful events, helping to build a more coherent understanding of how glucocorticoids acutely affect processes like memory and emotional processing. nih.gov

Applications in Basic and Preclinical Environmental Toxicology Research

In the field of environmental toxicology, understanding the impact of pollutants on the endocrine systems of wildlife is of paramount importance. Cortisol, a primary stress hormone, is a key biomarker in these studies. The accurate measurement of cortisol levels provides insights into the physiological stress experienced by organisms upon exposure to environmental contaminants. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become a gold standard for such analyses. nih.gov

Monitoring Steroid Hormone Levels in Non-Human Biological and Environmental Samples

The presence of endocrine-disrupting chemicals (EDCs) in the environment, originating from various sources such as industrial discharge, agriculture, and wastewater, poses a significant threat to wildlife. mdpi.com These compounds can interfere with the normal hormonal functions, including the stress response mediated by cortisol. Therefore, monitoring cortisol levels in non-human biological samples (e.g., plasma, tissues, eggs) and environmental matrices (e.g., water) is crucial for assessing the health of ecosystems.

The analytical challenge in these studies is the often low concentration of cortisol and the complexity of the sample matrix, which can interfere with accurate quantification. Isotope dilution mass spectrometry, utilizing internal standards like this compound, overcomes these challenges. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during extraction and analysis can be precisely accounted for.

A pertinent example of this application is the determination of cortisol levels in the eggs of lake sturgeon (Acipenser fulvescens), a species of conservation concern. glsturgeon.com The measurement of cortisol in eggs can provide a non-lethal assessment of maternal stress and its potential impact on offspring development. The use of a deuterated internal standard like cortisol-d4 is crucial for achieving the necessary sensitivity and accuracy in such a complex matrix. glsturgeon.com

Table 1: Quantification of Cortisol in Lake Sturgeon Eggs using Isotope Dilution LC-MS/MS

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard Used | Cortisol-d4 | glsturgeon.com |

| Analytical Technique | UPLC-MS/MS | glsturgeon.com |

| Limit of Detection (LOD) | 0.025 ng/mL | glsturgeon.com |

| Limit of Quantification (LOQ) | 0.1 ng/mL | glsturgeon.com |

| Recovery of Cortisol | 76.2 ± 1.5% | glsturgeon.com |

| Recovery of Cortisol-d4 | 75.9 ± 2.6% | glsturgeon.com |

Assessing the Impact of Environmental Factors on Steroidogenesis in Research Models

The use of this compound as an internal standard is critical in these research models to ensure that the observed changes in cortisol levels are a direct result of exposure to the environmental factor and not an artifact of the analytical procedure. For instance, studies investigating the impact of pesticides, industrial chemicals, or pharmaceuticals on fish will often measure changes in plasma cortisol levels as a key indicator of endocrine disruption.

A meta-analysis of studies on teleost fish has shown that exposure to various environmental contaminants can lead to elevated cortisol levels. glsturgeon.com This elevation is a physiological stress response to the toxicant. The accuracy of the data in such a meta-analysis relies on the robust analytical methods used in the individual studies, many of which would have employed isotope dilution with deuterated standards for cortisol quantification.

Table 2: Impact of Environmental Contaminants on Cortisol Levels in Teleost Fish (Meta-analysis Findings)

| Contaminant Class | Effect on Baseline Cortisol Levels | Reference |

|---|---|---|

| General Environmental Contaminants | 1.5 times higher than unexposed fish | glsturgeon.com |

| Pharmaceuticals (e.g., estradiols, stimulants) | Approximately 2.5 times higher than unexposed fish | glsturgeon.com |

Synthesis, Characterization, and Quality Assurance for Research Grade 9a,11a,12a,12b D4 Cortisol 21 Acetate

Advanced Synthetic Routes for Deuterated Steroid Analogs

The synthesis of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves sophisticated chemical strategies to selectively introduce deuterium (B1214612) atoms into the steroid backbone at chemically stable positions. A common precursor for this synthesis is cortisone (B1669442) or a closely related steroid derivative.

One established method involves a combination of hydrogen-deuterium exchange reactions and reductive deuteration. The process can be initiated by protecting the reactive C-17 dihydroxyacetone side chain of cortisone. Following this, a hydrogen-deuterium exchange is performed using a deuterated solvent like methanol-d4 (B120146) (MeOD) in the presence of a base such as sodium deuteroxide (NaOD). This step facilitates the exchange of protons for deuterons at specific enolizable positions.

Subsequent steps involve the protection of other functional groups, followed by a crucial reductive deuteration at the C-11 position. This is typically achieved using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), which introduces a deuterium atom at the 11-position. After the key deuteration steps, removal of any exchangeable deuterium atoms and deprotection of the side chain afford the desired multiply deuterated cortisol. The final step involves the acetylation of the C-21 hydroxyl group to yield this compound.

More recent advancements in deuteration chemistry offer more efficient and selective routes. These include ultrasound-assisted microcontinuous processes that can accelerate reaction rates and improve yields. Organocatalytic methods, utilizing reagents like imidazolium (B1220033) salts, have also emerged as powerful tools for H/D exchange reactions under mild conditions, providing high levels of deuterium incorporation.

| Synthetic Step | Key Reagents & Conditions | Purpose |

| Protection | Protection of C-17 dihydroxyacetone side chain | To prevent unwanted side reactions during deuteration. |

| H/D Exchange | NaOD in MeOD | To introduce deuterium at specific enolizable positions. |

| Reduction | Sodium Borodeuteride (NaBD4) | To introduce deuterium at the C-11 position. |

| Deprotection | Acidic or basic hydrolysis | To remove protecting groups and reveal the final structure. |

| Acetylation | Acetic anhydride (B1165640) or acetyl chloride | To form the 21-acetate ester. |

Assessment of Isotopic Purity and Positional Isomerism in Labeled Reference Standards

The utility of a deuterated internal standard is contingent upon its high isotopic purity and the precise, confirmed location of the deuterium labels. A comprehensive characterization is therefore essential to validate the identity and quality of this compound. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): MS is a cornerstone technique for determining the isotopic enrichment of the labeled compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, confirming the incorporation of four deuterium atoms (a mass shift of +4 compared to the unlabeled analog). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable, offering high sensitivity and specificity while avoiding issues of cross-reactivity that can affect other methods. unito.it By analyzing the fragmentation patterns in the mass spectrum, scientists can often confirm that the deuterium labels are located on the steroid core and have not been lost during ionization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the degree of deuteration, NMR spectroscopy is unrivaled for verifying the exact position of the deuterium atoms and assessing positional isomerism. nih.gov In ¹H NMR spectroscopy, the absence of signals at the 9α, 11α, and 12α/12β positions confirms the successful substitution of protons with deuterons. ¹³C NMR spectroscopy is also highly informative, as the signals of carbon atoms bonded to deuterium are significantly altered (e.g., showing a characteristic triplet pattern and an upfield shift) compared to those bonded to protons. rsc.org Two-dimensional NMR techniques (e.g., COSY, HSQC) can further elucidate the complete chemical structure and confirm the stereochemistry of the molecule. nih.gov

| Analytical Technique | Information Provided | Key Findings for this compound |

| Mass Spectrometry (MS) | Isotopic enrichment, mass shift, confirmation of deuterium incorporation. sigmaaldrich.comnih.gov | A distinct M+4 peak relative to the unlabeled standard confirms the presence of four deuterium atoms. |

| ¹H NMR Spectroscopy | Positional confirmation of deuterium atoms. | Absence of proton signals at positions 9, 11, and 12. |

| ¹³C NMR Spectroscopy | Positional confirmation and structural verification. rsc.org | Altered chemical shifts and splitting patterns for carbons at positions 9, 11, and 12. |

Production and Certification of Reference Materials for Academic Research (e.g., ISO 17034 Compliance)

The production of reference materials (RMs) and certified reference materials (CRMs) for research is governed by stringent international standards to ensure their quality, reliability, and traceability. pacificcert.com ISO 17034, "General requirements for the competence of reference material producers," is the highest level of quality assurance for these manufacturers. reagecon.comansi.org

Producers accredited under ISO 17034 must demonstrate competence in all aspects of RM production, including:

Production Planning and Control: Establishing and maintaining controlled procedures for the entire manufacturing process. lbma.org.uk

Material Characterization: Thoroughly characterizing the raw materials and the final product using validated analytical methods. lbma.org.uksigmaaldrich.com

Assignment of Property Values and Uncertainty: Accurately determining the certified value (e.g., purity, concentration) and its associated measurement uncertainty. sigmaaldrich.com

Metrological Traceability: Ensuring that the certified value is traceable to national or international standards, often through an unbroken chain of calibrations. sigmaaldrich.com

Homogeneity and Stability Assessment: Conducting studies to ensure that the material is uniform throughout the batch and remains stable over its shelf life. lbma.org.uk

Documentation and Certification: Providing a comprehensive Certificate of Analysis (CoA) that includes all relevant information, such as the certified property value, its uncertainty, a statement of traceability, and the intended use. sigmaaldrich.com

By adhering to ISO 17034, producers provide researchers with a high degree of confidence in the identity, purity, and concentration of the deuterated standard, which is critical for the validity of experimental results. ansi.org Many suppliers of deuterated steroids operate under this accreditation, ensuring their products meet the rigorous demands of the scientific community. lgcstandards.comsigmaaldrich.com

Stability and Storage Considerations for Optimal Performance in Research Applications

The long-term stability of deuterated reference standards is crucial for their reliable use in research. Steroid compounds, including cortisol derivatives, can be susceptible to degradation if not stored under appropriate conditions. nih.gov Stability studies are a key component of the characterization and certification process for reference materials. cdnisotopes.com

Storage Conditions: For this compound, as with many deuterated steroid standards, the recommended storage condition is typically at -20°C. sigmaaldrich.comlgcstandards.comsigmaaldrich.com The material is often supplied as a neat solid (powder) or dissolved in a suitable organic solvent like methanol (B129727). It should be stored protected from light and moisture to prevent degradation. isotope.com For solutions, storing in sealed vials under an inert atmosphere can further enhance stability.

Degradation Pathways: Cortisol acetate (B1210297) can undergo degradation through several pathways, including hydrolysis of the acetate ester, oxidation, and photochemical degradation. nih.govutwente.nl Stress testing studies, which expose the compound to harsh conditions (e.g., acidic, basic, oxidative, and photolytic environments), are often performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.govd-nb.info

Future Directions and Emerging Research Frontiers for 9a,11a,12a,12b D4 Cortisol 21 Acetate

Integration with Multi-Omics Approaches in Steroid Research

The comprehensive analysis of the steroid metabolome, or "steroidomics," provides a powerful snapshot of the physiological or pathological state of an organism. However, to gain a more holistic understanding, there is a growing trend towards integrating steroidomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. The use of 9a,11a,12a,12b-d4 Cortisol 21-Acetate as an internal standard is critical in ensuring the accuracy and reliability of the quantitative data that forms the foundation of these multi-omics studies.

Integrative analyses of metabolomic and transcriptomic data, for instance, can reveal correlations between the expression of genes encoding steroidogenic enzymes and the levels of specific steroid metabolites. benthamdirect.com This can help to elucidate the molecular mechanisms underlying endocrine disorders and identify potential biomarkers for disease. In such studies, precise quantification of steroid hormones, including cortisol, is paramount. The use of deuterated standards like this compound in mass spectrometry-based analyses minimizes analytical variability, thereby strengthening the validity of the correlations drawn between the metabolome and other omics layers.

Future research will likely see the expanded use of this stable isotope-labeled compound in large-scale multi-omics studies aimed at:

Identifying novel biomarkers: By correlating steroid profiles with genomic and transcriptomic data, researchers can identify new biomarkers for the early diagnosis, prognosis, and therapeutic monitoring of various diseases, including adrenal disorders and hormone-dependent cancers. nih.gov

Understanding disease pathophysiology: Integrative omics approaches can provide a more complete picture of the complex interplay between genes, proteins, and metabolites in the development and progression of diseases.

Personalized medicine: A comprehensive understanding of an individual's "steroidomic" signature, in conjunction with their genetic and proteomic profiles, could pave the way for personalized therapeutic strategies. researchgate.net

Advancements in High-Throughput Analytical Methodologies for Steroid Analysis

The demand for rapid and sensitive analysis of a large number of steroid hormones in complex biological matrices has driven the development of high-throughput analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for multiplexed steroid profiling due to its high selectivity and sensitivity. nih.govmedrxiv.orgnih.gov In these assays, deuterated internal standards are indispensable for accurate quantification. nih.gov

This compound serves as an ideal internal standard for the quantification of Cortisol 21-Acetate and, by extension, cortisol. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its clear distinction from the endogenous compound in the mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.

Recent advancements in analytical technologies are further enhancing the capabilities of steroid analysis:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with MS/MS allows for faster separation of a larger number of steroids in a single run, significantly increasing sample throughput. nih.gov

Post-column Infusion Techniques: The use of additives like ammonium (B1175870) fluoride (B91410) in post-column infusion has been shown to enhance the ionization of certain steroids, thereby improving the sensitivity of the analysis. medrxiv.orgnih.gov

Improved Sample Preparation: The development of more efficient and automated sample preparation techniques helps to reduce analysis time and improve the reproducibility of the results. nih.gov

These advancements, underpinned by the use of high-quality internal standards like this compound, are making comprehensive steroid profiling more accessible for both clinical diagnostics and large-scale research studies.

Below is an interactive data table summarizing the key parameters of a typical LC-MS/MS method for steroid profiling that would utilize a deuterated internal standard.

| Parameter | Description | Typical Value/Condition |

| Chromatography | ||

| Column | Stationary phase used for separation | C18 or similar reversed-phase |

| Mobile Phase | Solvents used to elute the analytes | Water with formic acid and methanol (B129727)/acetonitrile gradient |

| Flow Rate | Speed of the mobile phase | 0.2-0.5 mL/min |

| Run Time | Total time for a single analysis | 5-15 minutes |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate ions | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | How data is collected | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Compound used for quantification | Deuterated analog of the analyte (e.g., this compound) |

Exploration of Novel Applications in Fundamental Biological and Preclinical Investigations

Beyond its crucial role in analytical chemistry, this compound and other stable isotope-labeled steroids have the potential to be used as tracers in fundamental biological and preclinical research. These studies can provide valuable insights into the dynamics of steroid hormone metabolism and action.

One key application is in metabolic flux analysis , which aims to quantify the rates of metabolic pathways. By administering a labeled steroid and tracking the appearance of its labeled metabolites over time, researchers can gain a dynamic view of steroidogenesis and steroid catabolism. This approach could be particularly valuable in preclinical models of endocrine diseases, such as adrenal insufficiency or congenital adrenal hyperplasia, to understand how genetic defects or pharmacological interventions affect steroid hormone production and clearance. endocrine-abstracts.org

Furthermore, the use of deuterated cortisol analogs in preclinical studies can help in the evaluation of novel therapeutic strategies for conditions associated with cortisol dysregulation. For example, in studies of adrenal insufficiency, labeled cortisol could be used to precisely measure the pharmacokinetics and bioavailability of new glucocorticoid replacement therapies. uclouvain.benih.govnih.gov

Future preclinical investigations could leverage this compound to:

Investigate tissue-specific steroid metabolism: By analyzing the distribution of the labeled steroid and its metabolites in different tissues, researchers can better understand the local regulation of glucocorticoid activity.

Elucidate drug-hormone interactions: Labeled steroids can be used to study how new drug candidates affect the metabolism and clearance of endogenous hormones.

Develop more physiological hormone replacement therapies: By providing a more accurate picture of cortisol dynamics, these studies can inform the design of therapies that more closely mimic the natural circadian rhythm of cortisol secretion. uclouvain.be

The following table outlines potential preclinical research applications for deuterated cortisol analogs.

| Research Area | Application | Potential Insights |

| Adrenal Insufficiency | Pharmacokinetic studies of novel glucocorticoid formulations. | Improved understanding of drug absorption, distribution, metabolism, and excretion to optimize dosing regimens. |

| Congenital Adrenal Hyperplasia | Metabolic flux analysis of steroidogenic pathways. | Quantification of the effects of enzyme deficiencies and therapeutic interventions on steroid production. |

| Cushing's Syndrome | Tracer studies to measure cortisol production rates. | Accurate assessment of endogenous cortisol overproduction and the efficacy of treatments. |

| Drug Development | Investigation of drug interactions with steroid metabolism. | Identification of potential adverse effects of new drugs on the endocrine system. |

Q & A

Q. What structural features of Cortisol 21-Acetate influence its binding affinity to the glucocorticoid receptor (GR)?

- Methodological Answer : Conduct competitive binding assays using radiolabeled dexamethasone as a tracer. Compare the half-maximal inhibitory concentration (IC₅₀) of Cortisol 21-Acetate to cortisol and cortisone acetate. The 21-acetate group enhances lipophilicity but may reduce receptor binding compared to non-esterified cortisol, as seen in studies where cortisol 21-acetate showed 4% relative activity versus cortisol (42%) in enzyme assays . Structural hindrance from the 11β-hydroxyl group also affects interactions with GR .

Q. What standardized protocols exist for quantifying Cortisol 21-Acetate in biological matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) followed by LC-MS/MS with deuterated internal standards (e.g., d4-Cortisol 21-Acetate). Validate linearity (1–500 ng/mL), recovery (>85%), and precision (CV <15%) per FDA guidelines. Reference protocols for analogous steroids like prednisolone valerate acetate, which use similar SPE cartridges (C8 or C18) and mobile phases (acetonitrile/0.1% formic acid) .

Q. How does Cortisol 21-Acetate compare to other corticosteroids in modulating 20α-hydroxysteroid dehydrogenase activity?

- Methodological Answer : Perform enzyme kinetic assays using purified 20α-hydroxysteroid dehydrogenase from Clostridium scindens. Measure relative velocities (V_rel) with Cortisol 21-Acetate as a substrate (V_rel = 4) compared to cortisol (42) and cortisone (100). Use Michaelis-Menten analysis to determine Km and Vmax, noting that the 21-acetate group reduces substrate efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glucocorticoid receptor (GR) binding affinities for Cortisol 21-Acetate across studies?

- Methodological Answer : Systematically evaluate assay conditions:

- Receptor Source : Compare GR isoforms (e.g., GRα vs. GRβ) from different tissues (liver vs. lung).

- Ligand Concentration : Test sub-saturating (nM) vs. pharmacological (µM) ranges, as high concentrations may induce non-specific binding .

- Data Normalization : Use internal controls (e.g., dexamethasone) to account for inter-assay variability. Reconcile discrepancies by meta-analysis of historical datasets .

Q. What experimental designs are optimal for studying the metabolic conversion of Cortisol 21-Acetate in microbial models?

- Methodological Answer : Use Nocardioides simplex VKM Ac-2033D, which converts Cortisol 21-Acetate to 1(2)-dehydroanalogs (e.g., AcP) via 9α-hydroxylase (KshAB). Design growth assays with Cortisol 21-Acetate as the sole carbon source and monitor metabolites via GC-MS. Note that the 11-oxo group inhibits KshAB activity, requiring complementary phytosterol induction to upregulate catabolic genes .

Q. How can transcriptome-wide responses to Cortisol 21-Acetate be distinguished from off-target effects in in vitro models?

- Methodological Answer : Perform RNA sequencing (RNA-seq) with three experimental arms:

- Treatment : Cortisol 21-Acetate (1–10 µM).

- Control : GR antagonist (e.g., RU-486) co-treatment.

- Baseline : Untreated cells.

Use differential gene expression analysis (DESeq2) to identify GR-dependent pathways (e.g., FKBP5, SGK1) and validate with CRISPR-Cas9 GR-knockout models .

Q. What strategies enhance the anti-inflammatory potency of Cortisol 21-Acetate through structural modification?

- Methodological Answer : Synthesize analogs via halogenation at the 9α position (e.g., 9α-fluorocortisol 21-acetate), which increases GR binding by 11-fold compared to cortisol. Use X-ray crystallography to map interactions between the 9α-fluoro group and GR’s ligand-binding domain. Validate in vivo using murine edema models, noting trade-offs between glucocorticoid/mineralocorticoid activity .

Methodological Notes for Data Interpretation

- Contradictory Enzyme Activity Data : Cross-validate findings using isotopic tracing (e.g., ³H-labeled cortisol 21-acetate) to distinguish enzymatic vs. non-enzymatic degradation .

- Solubility Limitations : For in vivo studies, use nanoemulsion platforms (e.g., multifunctional oil-in-water emulsions) to improve bioavailability, as demonstrated for prednisolone valerate acetate .

- Structural Confirmation : Always pair NMR (¹H, ¹³C) with high-resolution MS to confirm deuterium incorporation at 9α,11α,12α,12β positions, avoiding misassignment of isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.